N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
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Overview
Description
N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is a complex organic compound that belongs to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the substitution of a hydrogen atom on the imidazo[1,2-a]pyrazine core with a methylamino group, often using methylamine as the reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the fused ring system.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but different ring fusion.
Imidazopyrazines: Compounds with the same core structure but different substituents.
Uniqueness
N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
787590-71-0 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-4-11(8-12)13-9-18-15-14(16-2)17-6-7-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21) |
InChI Key |
SYBQQDLZVDRCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
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